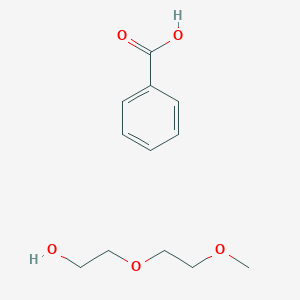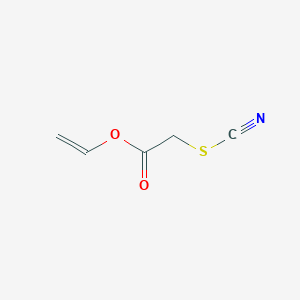
Ethenyl (thiocyanato)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenyl (thiocyanato)acetate is an organic compound that features both an ethenyl group and a thiocyanato group attached to an acetate backbone
準備方法
Synthetic Routes and Reaction Conditions
Ethenyl (thiocyanato)acetate can be synthesized through several methods. One common approach involves the reaction of ethenyl acetate with thiocyanic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the thiocyanato group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Ethenyl (thiocyanato)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiocyanato group to other functional groups.
Substitution: The thiocyanato group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethenyl acetate derivatives, while substitution reactions can produce a variety of thiocyanate-substituted compounds.
科学的研究の応用
Ethenyl (thiocyanato)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which ethenyl (thiocyanato)acetate exerts its effects involves the interaction of its functional groups with various molecular targets. The ethenyl group can participate in polymerization reactions, while the thiocyanato group can interact with nucleophiles and electrophiles. These interactions can lead to the formation of new bonds and the modification of existing molecules.
類似化合物との比較
Similar Compounds
Ethyl acetate: A common ester with similar structural features but lacking the thiocyanato group.
Methyl acetate: Another ester with a simpler structure.
Propyl acetate: Similar in structure but with a longer carbon chain.
Uniqueness
Ethenyl (thiocyanato)acetate is unique due to the presence of both the ethenyl and thiocyanato groups, which confer distinct reactivity and potential applications compared to other esters. The thiocyanato group, in particular, provides opportunities for further functionalization and the development of novel compounds.
特性
CAS番号 |
92609-68-2 |
|---|---|
分子式 |
C5H5NO2S |
分子量 |
143.17 g/mol |
IUPAC名 |
ethenyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C5H5NO2S/c1-2-8-5(7)3-9-4-6/h2H,1,3H2 |
InChIキー |
JGTAEKDIYFDPED-UHFFFAOYSA-N |
正規SMILES |
C=COC(=O)CSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


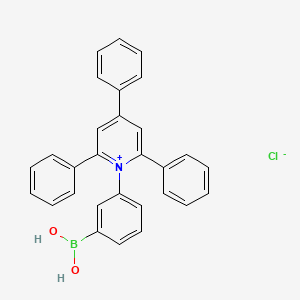
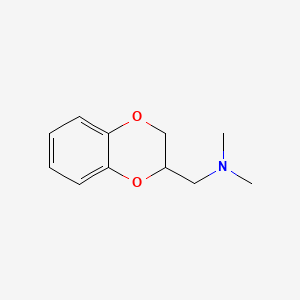
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
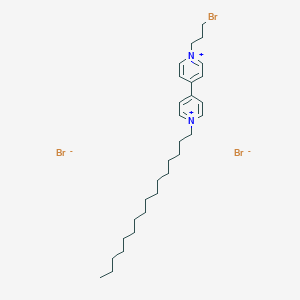

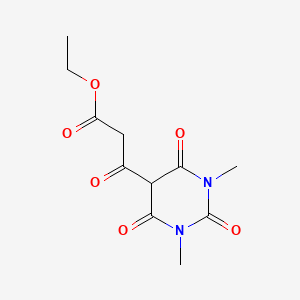
![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)
![Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium](/img/structure/B14350672.png)
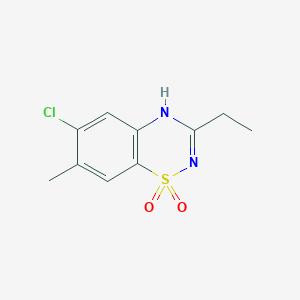
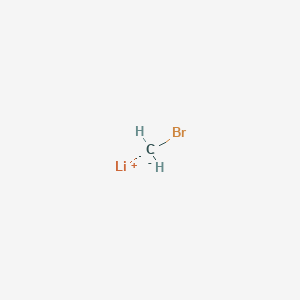
![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
